molecular formula C15H11F4NO3 B4277773 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide

3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide

Cat. No. B4277773
M. Wt: 329.25 g/mol
InChI Key: NYZDGXQANCHBQQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of TFB is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. TFB has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action makes TFB a potential candidate for the development of enzyme inhibitors for various diseases.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFB inhibits the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. TFB has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that TFB has a low toxicity profile and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

TFB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high solubility in various solvents. TFB also has a low toxicity profile and is well-tolerated by animals. However, TFB has some limitations for use in lab experiments. It is relatively expensive, and its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of TFB. One potential direction is the development of TFB-based enzyme inhibitors for the treatment of various diseases. TFB could also be further studied for its potential use in the treatment of cancer. Additionally, TFB could be used as a fluorescent probe for the detection of biomolecules in living cells. Further studies are needed to fully understand the mechanism of action of TFB and its potential applications in various fields.
Conclusion:
In conclusion, TFB is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. TFB has shown potential as a fluorescent probe, ligand, catalyst, and potential candidate for the development of enzyme inhibitors and cancer treatment. Further studies are needed to fully understand the potential applications of TFB in various fields.

Scientific Research Applications

TFB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. TFB has also been used as a ligand for the synthesis of metal complexes and as a catalyst for various chemical reactions. Additionally, TFB has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO3/c1-22-10-4-3-7(5-11(10)23-2)15(21)20-14-12(18)8(16)6-9(17)13(14)19/h3-6H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZDGXQANCHBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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